molecular formula C10H11Cl B13709133 4-Chloro-2-cyclopropyl-1-methylbenzene

4-Chloro-2-cyclopropyl-1-methylbenzene

Cat. No.: B13709133
M. Wt: 166.65 g/mol
InChI Key: XPYXHHCGYHVOCG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-1-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a methyl group at position 1, a cyclopropyl group at position 2, and a chlorine atom at position 4. Its molecular formula is C₁₀H₁₁Cl, with a molecular weight of approximately 166.5 g/mol. The compound’s unique substitution pattern combines steric and electronic effects, making it relevant in synthetic chemistry for applications such as ligand design or intermediate synthesis.

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-1-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

XPYXHHCGYHVOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a Friedel-Crafts alkylation reaction with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 4-Chloro-2-cyclopropyl-1-methyl-3-nitrobenzene

    Sulfonation: 4-Chloro-2-cyclopropyl-1-methylbenzenesulfonic acid

    Bromination: 4-Bromo-2-cyclopropyl-1-methylbenzene

    Nucleophilic Substitution: 4-Hydroxy-2-cyclopropyl-1-methylbenzene (phenol derivative)

    Oxidation: 4-Chloro-2-cyclopropylbenzoic acid

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between 4-Chloro-2-cyclopropyl-1-methylbenzene and analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position)
This compound C₁₀H₁₁Cl ~166.5 1-CH₃, 2-cyclopropyl, 4-Cl
4-Bromo-2-chloro-1-cyclopropylbenzene C₉H₈BrCl 231.517 1-cyclopropyl, 2-Cl, 4-Br
1-Chloro-3-isopropyl-4-methylbenzene C₁₀H₁₃Cl ~168.55 1-Cl, 3-isopropyl, 4-CH₃
Key Observations:

Halogen Variation :

  • The bromine atom in 4-Bromo-2-chloro-1-cyclopropylbenzene increases its molecular weight significantly (231.5 g/mol vs. ~166.5 g/mol for the target compound). Bromine’s larger atomic radius and polarizability may enhance reactivity in cross-coupling reactions compared to chlorine .
  • Chlorine in the target compound offers a balance between electron-withdrawing effects and synthetic versatility.

Substituent Position and Type: In 1-Chloro-3-isopropyl-4-methylbenzene, the isopropyl group (electron-donating) at position 3 contrasts with the cyclopropyl group (electron-withdrawing due to ring strain) at position 2 in the target compound. The methyl group at position 1 in the target compound introduces steric hindrance ortho to the cyclopropyl group, which may influence regioselectivity in further functionalization.

Synthetic Implications :

  • Cyclopropyl groups often require specialized synthetic routes, such as cyclopropanation via Simmons-Smith reactions, whereas isopropyl groups are typically introduced via alkylation or Friedel-Crafts methods .
  • The para relationship between chlorine and cyclopropyl groups in the target compound could facilitate resonance stabilization, impacting stability under acidic or basic conditions.

Electronic and Steric Effects

  • Electron Density Modulation :

    • The cyclopropyl group’s sp²-hybridized carbons create ring strain, leading to partial electron withdrawal from the benzene ring. This contrasts with the electron-donating isopropyl group in 1-Chloro-3-isopropyl-4-methylbenzene , which increases electron density at position 3 .
    • Chlorine’s inductive electron-withdrawing effect is amplified in the target compound due to its para position relative to the cyclopropyl group.
  • In 4-Bromo-2-chloro-1-cyclopropylbenzene, the larger bromine atom at position 4 may sterically block electrophilic substitution at position 3 or 5 .

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